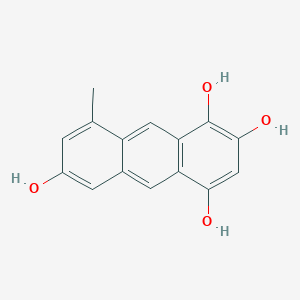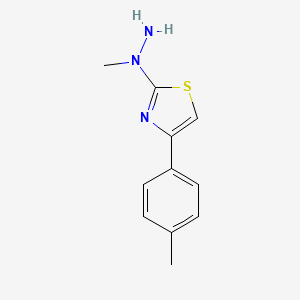![molecular formula C14H10N2O7S B14314462 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid CAS No. 111751-00-9](/img/structure/B14314462.png)
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a dinitrophenyl group, and a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dinitrophenylsulfanyl chloride, which is then reacted with a benzoic acid derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s sulfanyl and dinitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4-Dinitrophenyl)thio]benzoic acid
- 2-[(2,4-Dinitrophenyl)sulfanyl]benzoate
Uniqueness
2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
111751-00-9 |
|---|---|
Fórmula molecular |
C14H10N2O7S |
Peso molecular |
350.31 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)sulfanyloxymethyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O7S/c17-14(18)11-4-2-1-3-9(11)8-23-24-13-6-5-10(15(19)20)7-12(13)16(21)22/h1-7H,8H2,(H,17,18) |
Clave InChI |
GHFLCNKSBHPDHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


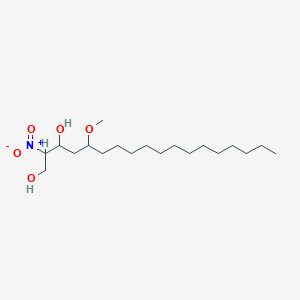
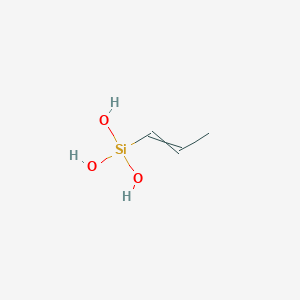
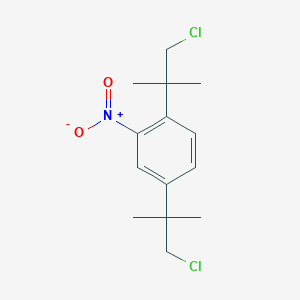
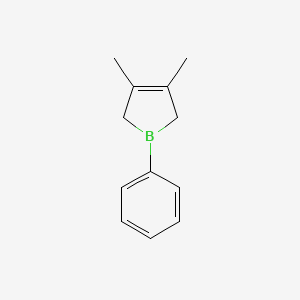
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)
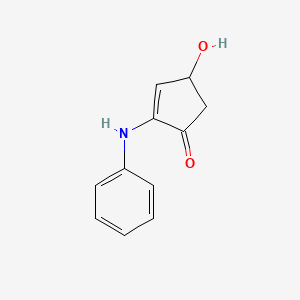
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
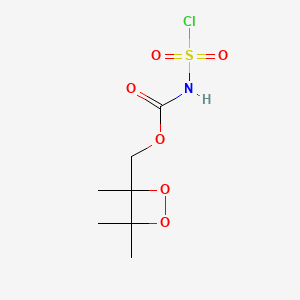
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
